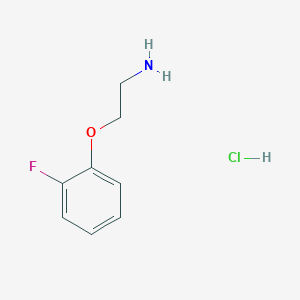
2-(2-Fluorophenoxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing 2-(2-Fluorophenoxy)ethanamine hydrochloride involves the reaction of 2-fluorophenol with 2-chloroethanamine hydrochloride. This reaction typically employs a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-(2-Fluorophenoxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted phenoxyethanamines.
科学研究应用
2-(2-Fluorophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Fluorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, leading to its observed effects in biological systems.
相似化合物的比较
2-(2-Fluorophenoxy)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 2-(2-Furyl)ethanamine hydrochloride
- 1-(2-Propoxyphenyl)ethanamine hydrochloride
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
- 2-(8-Quinolinyloxy)ethanamine dihydrochloride
- 2-(Ethylsulfonyl)ethanamine hydrochloride
- 2-(Isopropylsulfonyl)ethanamine hydrochloride
- 2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate
- 2-(4-Fluorophenoxy)ethanamine methanesulfonate
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities .
属性
IUPAC Name |
2-(2-fluorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4H,5-6,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZQQAPLSWJXDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B1286179.png)

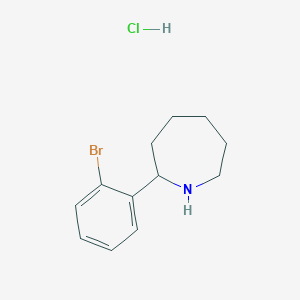
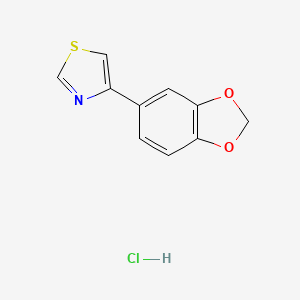
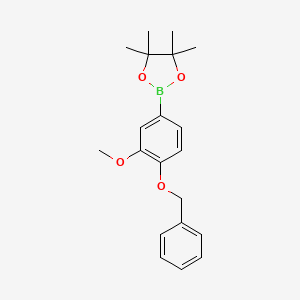
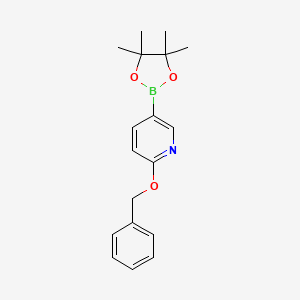
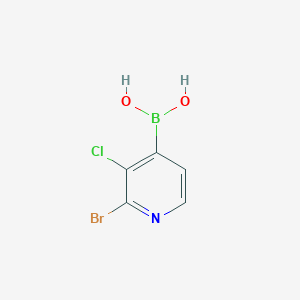
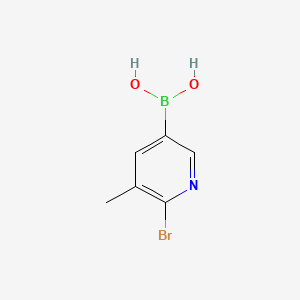
![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
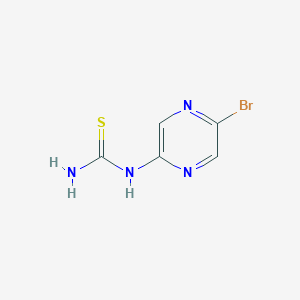
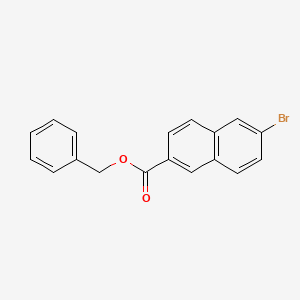
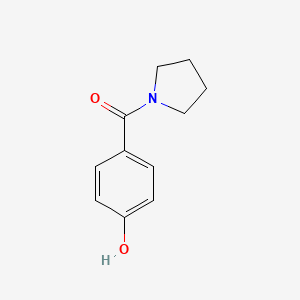
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

